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molecular formula C11H10N2O2 B8589777 N-(2-oxo-1,2-dihydroquinolin-7-yl)acetamide

N-(2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Cat. No. B8589777
M. Wt: 202.21 g/mol
InChI Key: ALKDCKUMLRZUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585878B2

Procedure details

A 1.2M hydrochloric acid-ethanol solution of N-(2-oxo-1,2-dihydroquinolin-7-yl)acetamide was heated under reflux to obtain 7-aminoquinolin-2(1H)-one.
Name
hydrochloric acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(O)C.[O:5]=[C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][C:10]([NH:16]C(=O)C)=[CH:11][CH:12]=2)[NH:7]1>>[NH2:16][C:10]1[CH:9]=[C:8]2[C:13]([CH:14]=[CH:15][C:6](=[O:5])[NH:7]2)=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
hydrochloric acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC2=CC(=CC=C2C=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C=CC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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